4,6-Dimethyl-2-phenyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33555-22-5 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4,6-dimethyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C16H15N/c1-11-8-12(2)14-10-15(17-16(14)9-11)13-6-4-3-5-7-13/h3-10,17H,1-2H3 |
InChI Key |
KBHRIZWFEFVXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C3=CC=CC=C3)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Construction of 4,6 Dimethyl 2 Phenyl 1h Indole and Its Core Structure
Direct Cyclization Strategies for the Indole (B1671886) Ring Formation
The direct formation of the indole nucleus from acyclic precursors is a powerful and atom-economical approach. These strategies can be broadly categorized into catalytic and non-catalytic methods.
Catalytic Approaches in the Synthesis of 4,6-Dimethyl-2-phenyl-1H-indole
Catalysis offers elegant and efficient solutions for indole synthesis, often proceeding under mild conditions with high functional group tolerance. mdpi.com Transition metal catalysis, in particular, has revolutionized the construction of complex heterocyclic systems. nih.gov
Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the construction of indole scaffolds via C-H activation, a process that allows for the formation of carbon-carbon and carbon-heteroatom bonds from ubiquitous C-H bonds. mdpi.com
Ruthenium-catalyzed C-H activation provides a highly efficient method for constructing indole derivatives. mdpi.com For the synthesis of this compound, a plausible route involves the [3+2] annulation of a suitably protected 3,5-dimethylaniline (B87155) with phenylacetylene (B144264). This type of reaction, which involves C–H/N–H bond cleavage, can be achieved using ruthenium catalysts like [RuCl2(p-cymene)]2. mdpi.com Similarly, rhodium catalysts are effective in the functionalization of indoles and the formation of new rings on a pre-existing scaffold through benzannulation. nih.gov
Palladium catalysis also offers a novel and efficient pathway through the annulation of anilines with bromoalkynes. acs.org This approach involves a tandem sequence of nucleophilic addition followed by C-H functionalization to yield 2-phenylindoles. acs.org More recently, the use of earth-abundant metals has gained traction, with manganese(I) catalysts being employed for the C-H dienylation of indoles, showcasing the expanding toolkit for C2 functionalization. acs.org
A general representation of a transition metal-catalyzed C-H activation approach is shown below:
Figure 1: Hypothetical C-H Activation Route to this compound.
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov While there are numerous examples of organocatalytic functionalization of the indole core, including the synthesis of complex bisindole alkaloids using chiral phosphoric acids, specific reports on the de novo synthesis of this compound via organocatalysis are not prominently featured in the literature. rsc.orgnih.govhelsinki.fi However, general methods, such as the 4,4′-bipyridyl-catalyzed synthesis of indoles from azobenzene (B91143) and cyclohexanone, demonstrate the potential of organocatalysis in forming the indole nucleus, which could theoretically be adapted for more complex substitution patterns. nih.gov
Biocatalytic pathways for the specific synthesis of this compound are also not extensively documented. The development of enzymes for such specific transformations remains a future frontier in green chemistry.
Non-Catalytic and Stoichiometric Reagent-Based Cyclization Methods
Classic, non-catalytic methods remain a cornerstone of indole synthesis due to their reliability and broad applicability.
The Fischer indole synthesis , discovered in 1883, is one of the oldest and most effective methods for preparing indoles. byjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org For the synthesis of this compound, the logical precursors would be (3,5-dimethylphenyl)hydrazine (B1363787) and acetophenone (B1666503).
The reaction is typically catalyzed by Brønsted acids like polyphosphoric acid (PPA) or hydrochloric acid, or Lewis acids such as zinc chloride. wikipedia.orgtestbook.com The mechanism proceeds through the formation of the phenylhydrazone, which tautomerizes to an ene-hydrazine. A key acs.orgacs.org-sigmatropic rearrangement follows, leading to the disruption and subsequent re-aromatization of the benzene (B151609) ring, and finally, cyclization with the elimination of an ammonia (B1221849) molecule to furnish the aromatic indole. wikipedia.orgyoutube.com
Figure 2: Fischer Indole Synthesis of this compound.

Another notable method is the Batcho-Leimgruber indole synthesis , which provides access to indoles from o-nitrotoluenes. orgsyn.org This pathway involves the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, followed by reductive cyclization. While powerful, its application to the target molecule would require a more complex, specifically substituted o-nitrotoluene precursor.
| Method | Precursors | Typical Reagents/Catalysts | Key Features |
| Fischer Indole Synthesis | (3,5-dimethylphenyl)hydrazine, Acetophenone | Polyphosphoric acid (PPA), ZnCl₂, HCl | Well-established, versatile, proceeds via acs.orgacs.org-sigmatropic rearrangement. byjus.comwikipedia.org |
| Batcho-Leimgruber Synthesis | Substituted o-nitrotoluene | Formamide acetal, Reducing agent (e.g., Raney Nickel, Hydrazine) | Starts from o-nitrotoluenes, involves reductive cyclization of an enamine intermediate. orgsyn.org |
Advanced Cyclization Strategies Using Pre-functionalized Precursors
These methodologies construct the indole ring by coupling aromatic and heteroaromatic precursors that have been functionalized beforehand, allowing for convergent and highly regioselective syntheses.
Strategies Involving Pre-functionalized Aromatic and Heteroaromatic Precursors
The Larock indole synthesis is a premier example of a palladium-catalyzed heteroannulation that joins a pre-functionalized aniline (B41778) with an alkyne. wikipedia.orgsynarchive.com To construct this compound, this reaction would utilize 2-iodo-3,5-dimethylaniline (B3052169) and phenylacetylene. The reaction is known for its versatility and high regioselectivity, generally placing the sterically bulkier alkyne substituent at the C2 position of the indole, which is the desired outcome for this synthesis. wikipedia.orgnih.gov
The catalytic cycle involves the oxidative addition of the iodoaniline to a Pd(0) species, coordination and migratory syn-insertion of the alkyne, intramolecular cyclization via nitrogen displacement of the halide, and finally, reductive elimination to yield the indole and regenerate the Pd(0) catalyst. wikipedia.orgub.edu The use of N-heterocyclic carbene (NHC)–palladium complexes has been shown to further improve the efficiency and regioselectivity of this process. rsc.org
Figure 3: Larock Indole Synthesis of this compound.

A related and powerful strategy involves a one-pot, two-step Sonogashira-type alkynylation and base-assisted cycloaddition . nih.gov This method also starts with a 2-iodoaniline (B362364) and couples it with a terminal alkyne, followed by cyclization to form the indole ring.
Furthermore, a modern variation of the classic Fischer synthesis, known as the Buchwald modification , employs palladium catalysis to couple aryl bromides with hydrazones, expanding the scope and modularity of the Fischer synthesis by building the necessary C-N bond via cross-coupling before the cyclization cascade. wikipedia.org
| Method | Precursors | Catalyst/Reagents | Key Features |
| Larock Indole Synthesis | 2-Iodo-3,5-dimethylaniline, Phenylacetylene | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃), LiCl | Palladium-catalyzed heteroannulation, high regioselectivity for 2,3-disubstituted indoles. wikipedia.orgnih.gov |
| Sonogashira Cycloaddition | 2-Iodoaniline derivative, Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | One-pot Sonogashira coupling followed by intramolecular cyclization. nih.gov |
| Buchwald Modification | Aryl bromide, Hydrazone | Palladium catalyst, Ligand | Palladium-catalyzed formation of the N-arylhydrazone intermediate prior to cyclization. wikipedia.org |
Modifications of Existing Indole Scaffolds to Yield this compound
While the de novo synthesis of the indole nucleus is common, the modification of pre-existing indole scaffolds offers an alternative and sometimes more efficient route to specific derivatives like this compound. These strategies often involve the introduction of substituents onto a simpler indole core through various C-H activation and cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing the phenyl group at the C2 position of a pre-formed 4,6-dimethylindole. For instance, a 2-halo-4,6-dimethylindole can be coupled with phenylboronic acid (Suzuki coupling) or phenylacetylene (Sonogashira coupling followed by reduction) to furnish the target molecule. These methods benefit from mild reaction conditions and a broad tolerance of functional groups.
Direct C-H arylation has emerged as a more atom-economical approach, obviating the need for pre-functionalization of the indole ring. Catalytic systems based on palladium, rhodium, or copper can facilitate the direct coupling of 4,6-dimethylindole with a phenylating agent, such as iodobenzene (B50100) or benzene itself, at the C2 position. The regioselectivity of this transformation is a critical aspect, often directed by the inherent electronic properties of the indole nucleus or through the use of directing groups.
Regioselectivity and Stereoselectivity Control in this compound Synthesis
The regiochemical outcome is a paramount consideration in the synthesis of polysubstituted indoles. In the context of this compound, the primary challenge lies in controlling the placement of the phenyl group at the C2 position and the methyl groups at the C4 and C6 positions.
The Fischer indole synthesis, a classic and versatile method, offers a direct route to this compound from 3,5-dimethylphenylhydrazine and acetophenone. wikipedia.orgjk-sci.combyjus.com The regioselectivity of the cyclization is generally governed by the substitution pattern of the phenylhydrazine. In this case, the use of 3,5-dimethylphenylhydrazine directs the formation of the 4,6-dimethylindole skeleton. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed jk-sci.comjk-sci.com-sigmatropic rearrangement and subsequent cyclization. The choice of acid catalyst, which can range from Brønsted acids like hydrochloric acid and polyphosphoric acid to Lewis acids such as zinc chloride, can significantly influence the reaction efficiency and yield. wikipedia.orgchemicalbook.com
Stereoselectivity is not a factor in the synthesis of the final aromatic indole product. However, if the synthesis proceeds through intermediates with stereocenters, such as in certain modifications of existing indole scaffolds, the control of stereochemistry would become a critical aspect.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For the synthesis of this compound, several strategies can be employed to enhance the environmental sustainability of the process.
One key principle is the use of catalytic reactions over stoichiometric ones, which is inherent in many of the advanced methods discussed, such as palladium-catalyzed cross-couplings and direct C-H arylations. These methods reduce waste by minimizing the use of reagents that are incorporated into byproducts.
The choice of solvent is another critical factor. The development of synthetic protocols in greener solvents, such as water, ethanol, or even under solvent-free conditions, is a major goal. For instance, multicomponent reactions (MCRs) in aqueous media have been explored for the synthesis of some indole derivatives, offering high atom economy and reduced environmental impact. scispace.com While a specific MCR for this compound is not prominently reported, the principles can be applied to develop such a route.
Furthermore, energy efficiency can be improved by employing microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods.
Comparative Analysis of Synthetic Efficiency, Yield, and Atom Economy Across Methodologies
The Fischer indole synthesis , being a one-pot or two-step process, can be highly efficient. For the synthesis of the parent 2-phenylindole (B188600) from acetophenone phenylhydrazone, yields in the range of 72-80% have been reported. orgsyn.org Assuming a similar efficiency for the dimethylated analogue, this classical method provides a robust benchmark.
Palladium-catalyzed cross-coupling reactions , while often providing high yields and excellent functional group tolerance, may have a lower atom economy due to the use of pre-functionalized substrates and the generation of stoichiometric byproducts from the coupling partners. However, their reliability and broad applicability often outweigh this drawback.
Direct C-H activation methodologies offer a significant advantage in terms of atom economy as they avoid the generation of waste from pre-functionalization steps. The yields for these reactions can be variable and are highly dependent on the specific catalyst system and reaction conditions.
The concept of atom economy , which measures the proportion of reactant atoms that are incorporated into the final product, provides a quantitative measure of the "greenness" of a reaction. Addition and rearrangement reactions, in theory, have 100% atom economy. The Fischer indole synthesis, which involves a rearrangement and a condensation (with the elimination of ammonia and water), has a relatively high atom economy. In contrast, substitution and elimination reactions, often involved in multi-step synthetic sequences, tend to have lower atom economies.
Below is an interactive data table providing a hypothetical comparison of different synthetic routes to this compound, based on typical efficiencies for these reaction types.
| Synthetic Methodology | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Atom Economy (%) | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | 3,5-Dimethylphenylhydrazine, Acetophenone | Acid catalyst (e.g., PPA, ZnCl₂) | 70-85 | ~85 | Convergent, often one-pot, high atom economy. | Can require harsh acidic conditions and high temperatures. |
| Suzuki Coupling | 2-Bromo-4,6-dimethylindole, Phenylboronic acid | Pd catalyst, base | 80-95 | ~60-70 | Mild conditions, high yields, good functional group tolerance. | Requires pre-functionalized starting materials, lower atom economy. |
| Direct C-H Arylation | 4,6-Dimethylindole, Iodobenzene | Pd or Rh catalyst, oxidant | 60-80 | >90 | High atom economy, avoids pre-functionalization. | Can suffer from regioselectivity issues, may require expensive catalysts. |
Elucidation of Reactivity Patterns and Mechanistic Pathways of 4,6 Dimethyl 2 Phenyl 1h Indole
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indole (B1671886) Core of 4,6-Dimethyl-2-phenyl-1H-indole
The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The rate of electrophilic aromatic substitution for indole is estimated to be 10¹³ times greater than that of benzene (B151609). pearson.com
Electrophilic Aromatic Substitution (EAS)
The preferred site of electrophilic attack on the indole nucleus is typically the C3 position. This preference is attributed to the superior stability of the resulting cationic intermediate (Wheland intermediate), where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in In this compound, the C2 position is already substituted. Consequently, electrophilic attack is directed primarily to the C3 position, which remains the most nucleophilic site. The electron-donating methyl groups at C4 and C6 further enhance the electron density of the bicyclic system, activating it for EAS.
Common electrophilic substitution reactions for indoles include the Vilsmeier-Haack formylation and the Mannich reaction.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.orgorganic-chemistry.org For this compound, the Vilsmeier-Haack reagent (generated from POCl₃ and DMF) would react at the C3 position to yield this compound-3-carbaldehyde. The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent), which is attacked by the nucleophilic C3 position of the indole. Subsequent hydrolysis of the resulting iminium salt furnishes the aldehyde. wikipedia.org
Mannich Reaction: This is a three-component reaction involving formaldehyde (B43269), a secondary amine (like dimethylamine), and the active hydrogen compound, in this case, the indole. researchgate.netyoutube.comyoutube.com The reaction introduces an aminomethyl group at the C3 position. The electrophile is the Eschenmoser salt or a pre-formed iminium ion from formaldehyde and the amine. chemtube3d.com For this compound, this would lead to the formation of a gramine-type derivative, 3-((dimethylamino)methyl)-4,6-dimethyl-2-phenyl-1H-indole.
| Reaction | Reagents | Position of Substitution | Expected Product |
| Vilsmeier-Haack | POCl₃, DMF, then H₂O | C3 | This compound-3-carbaldehyde |
| Mannich | CH₂O, (CH₃)₂NH, CH₃COOH | C3 | 3-((Dimethylamino)methyl)-4,6-dimethyl-2-phenyl-1H-indole |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution on the electron-rich indole core is generally unfavorable. The high electron density of the pyrrole (B145914) and benzene rings repels incoming nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the indole ring to decrease the electron density and facilitate attack, which are absent in this compound. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.
Reactions Involving the N-H Indole Proton and N-Alkylation/Acylation Strategies
The N-H proton of the indole ring is acidic (pKa ≈ 17 in DMSO) and can be readily removed by a suitable base. The resulting indolyl anion is a potent nucleophile and can react with various electrophiles, leading to N-functionalized products.
N-Alkylation
N-alkylation is a common strategy for modifying the properties of indoles. rsc.orgorganic-chemistry.orgrsc.org The reaction is typically achieved by treating the indole with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like DMF or THF, followed by the addition of an alkylating agent (e.g., an alkyl halide). rsc.orgnih.gov The use of a strong base ensures complete deprotonation and high selectivity for N-alkylation over C-alkylation. rsc.org
N-Acylation
Similarly, N-acylation involves the reaction of the indolyl anion with an acylating agent, such as an acyl chloride or an anhydride. nih.govntu.edu.sgresearchgate.net This reaction provides access to N-acylindoles, which are prevalent motifs in many pharmaceutical compounds. Recent methods have also employed more stable acyl sources like thioesters, which offer greater functional group tolerance. nih.gov The reaction with thioesters typically requires a base like cesium carbonate (Cs₂CO₃) and is conducted at elevated temperatures. nih.gov
| Reaction | Base | Electrophile | Solvent | Expected Product |
| N-Methylation | NaH | CH₃I | DMF | 1,4,6-Trimethyl-2-phenyl-1H-indole |
| N-Benzylation | NaH | BnBr | THF | 1-Benzyl-4,6-dimethyl-2-phenyl-1H-indole |
| N-Acetylation | NaH | (CH₃CO)₂O | THF | 1-Acetyl-4,6-dimethyl-2-phenyl-1H-indole |
| N-Acylation (Thioester) | Cs₂CO₃ | R-CO-SMe | Xylene | 1-Acyl-4,6-dimethyl-2-phenyl-1H-indole |
Transformations at the Phenyl Substituent: Aromatic Reactivity and Orthogonal Functionalization
The 2-phenyl substituent on the indole core can also undergo transformations. The reactivity of this phenyl ring is influenced by the electronic properties of the indole moiety attached to it. The indole group is generally considered to be electron-donating, thus activating the phenyl ring towards electrophilic aromatic substitution. This activation would direct incoming electrophiles to the ortho and para positions of the phenyl ring.
Achieving orthogonal functionalization, where one aromatic system is modified while the other remains intact, is a significant synthetic challenge. For this compound, selective substitution on the 2-phenyl ring would require conditions that favor attack on this ring over the more nucleophilic C3 position of the indole core. This can sometimes be achieved by first protecting the indole nitrogen and/or the C3 position before carrying out the substitution on the phenyl ring.
Rhodium-catalyzed oxidative annulation reactions have been shown to occur at the C-H bonds of the 2-phenyl group in 2-arylindoles, leading to complex fused heterocyclic systems. acs.orgnih.gov Such transformations demonstrate that the 2-phenyl ring is an active site for functionalization under specific catalytic conditions.
Reactivity Profiles of the Methyl Groups at C4 and C6
The methyl groups at the C4 and C6 positions are generally less reactive than the indole core itself. However, the benzylic hydrogens of these methyl groups can undergo radical substitution reactions under specific conditions. libretexts.org
A common method for this transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). libretexts.orgyoutube.commanac-inc.co.jp This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism. scientificupdate.com The stability of the intermediate benzyl (B1604629) radical, which is resonance-stabilized by the aromatic ring, facilitates this reaction. Selective monobromination can be challenging as over-bromination can occur. scientificupdate.com However, recent methods have been developed to improve selectivity. manac-inc.co.jp The resulting benzylic bromides are versatile synthetic intermediates.
| Reaction | Reagents | Conditions | Expected Product(s) |
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | CCl₄, reflux | 4-(Bromomethyl)-6-methyl-2-phenyl-1H-indole and/or 6-(Bromomethyl)-4-methyl-2-phenyl-1H-indole |
Oxidative and Reductive Transformations of this compound
Oxidative Transformations
The indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. A significant reaction is the copper-catalyzed oxidative dehydrogenative dearomatization. Studies on similar substrates, such as 3-([1,1′-biphenyl]-2-yl)-6,7-dimethyl-2-phenyl-1H-indole, have shown that these reactions can lead to the formation of complex spirocyclic indolenines. nih.gov This transformation is believed to proceed through a single-electron-transfer mechanism, generating a radical-cation intermediate that undergoes subsequent cyclization. nih.gov Reaction of N-methyl-2-phenylindole with certain aldehydes under acidic conditions can also lead to oxidative fragmentation, forming chromophoric cyanine (B1664457) dyes. nih.gov
Reductive Transformations
The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) derivative. A common and mild reagent for this transformation is sodium cyanoborohydride (NaBH₃CN) in the presence of an acid, such as acetic acid. nih.govorgsyn.orgorganic-chemistry.org This method is selective for the reduction of the C2=C3 double bond of the pyrrole ring while leaving the benzene ring intact. For this compound, this reduction would yield 4,6-dimethyl-2-phenylindoline.
| Transformation | Reagents | Conditions | Expected Product |
| Oxidation | Cu(OAc)₂, O₂ | Toluene, 110 °C | Spirocyclic indolenine derivatives |
| Reduction | NaBH₃CN, CH₃COOH | - | 4,6-Dimethyl-2-phenylindoline |
Detailed Mechanistic Investigations of Key Transformations
Kinetic Studies and Reaction Order Determination
Understanding the mechanism of a reaction often requires detailed kinetic studies. For the electrophilic substitution of indoles, kinetic investigations can reveal whether a reaction is under kinetic or thermodynamic control and help to determine the rate-determining step. ic.ac.ukic.ac.uk
For instance, computational studies on the electrophilic substitution of indole have shown that attack at the nitrogen (N1) has the lowest activation energy (kinetic product), but the C3-substituted product is thermodynamically more stable. ic.ac.uk This highlights the complexity of predicting reactivity based solely on ground-state properties.
Kinetic studies on the acid-catalyzed rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles have been used to determine the relative migratory aptitudes of different alkyl and benzyl groups. rsc.org Such studies are performed by monitoring the reaction progress over time, often using UV-Vis spectroscopy, and fitting the data to appropriate rate laws to determine the reaction order and rate constants.
Isotopic Labeling Experiments for Bond Cleavage and Formation Analysis
Currently, there is a notable absence of publicly available scientific literature detailing isotopic labeling experiments specifically conducted on this compound. Such studies are crucial for unequivocally determining reaction mechanisms by tracing the metabolic fate of atoms throughout a chemical transformation. For instance, the use of deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) labeled substrates would allow for the precise tracking of bond cleavage and formation events.
While general knowledge of indole reactivity suggests potential sites for isotopic labeling, such as the N-H position, the methyl groups, or specific positions on the phenyl ring, no studies have been published that apply these techniques to this compound. The insights that could be gained from such experiments remain, therefore, in the realm of hypothesis. For example, deuterium labeling at the N1 position could elucidate the role of the N-H proton in electrophilic substitution reactions. Similarly, ¹³C labeling of the methyl groups could clarify their involvement in oxidative or rearrangement processes.
Identification of Intermediates and Transition States
The scientific record does not currently contain specific studies focused on the experimental or computational identification of reaction intermediates and transition states for reactions involving this compound. The characterization of these transient species is fundamental to a complete understanding of a reaction's mechanistic pathway, providing a map of the energy landscape of the transformation.
In the broader context of indole chemistry, reactions often proceed through intermediates such as Wheland-type intermediates in electrophilic aromatic substitution, or various radical or charged species in oxidative or reductive processes. Transition states, representing the highest energy point along a reaction coordinate, are even more elusive and are typically investigated through computational modeling (e.g., Density Functional Theory calculations) in conjunction with kinetic studies.
However, without specific experimental data or computational studies for this compound, any discussion of its specific intermediates and transition states would be speculative. Research in this area would be invaluable for predicting the reactivity of this molecule and for designing new synthetic methodologies.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Characterization of 4,6 Dimethyl 2 Phenyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution and, increasingly, in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution 1D NMR (¹H, ¹³C) Techniques for Indole (B1671886) Derivatives
One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, serves as the foundation for structural characterization.
For 4,6-Dimethyl-2-phenyl-1H-indole, the ¹H NMR spectrum is expected to reveal distinct signals for each unique proton. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), a characteristic feature of indole derivatives. rsc.org The aromatic protons on the indole and phenyl rings would resonate in the aromatic region (typically δ 7-8 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) providing information about adjacent protons. The two methyl groups at positions 4 and 6 would each produce a sharp singlet in the aliphatic region (δ 2-3 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-H | > 11.0 (broad singlet) | - |
| C2 | - | ~138 |
| C3 | ~6.8 (singlet) | ~101 |
| C4-CH₃ | ~2.4 (singlet) | ~21 |
| C5 | ~7.0 (singlet) | ~122 |
| C6-CH₃ | ~2.5 (singlet) | ~22 |
| C7 | ~7.2 (singlet) | ~110 |
| C3a | - | ~129 |
| C7a | - | ~137 |
| Phenyl C1' | - | ~132 |
| Phenyl C2'/6' | ~7.8 (doublet) | ~129 |
| Phenyl C3'/5' | ~7.4 (triplet) | ~128 |
| Phenyl C4' | ~7.3 (triplet) | ~127 |
This is an interactive data table. Click on the headers to sort.
2D NMR (COSY, NOESY, HMQC, HMBC) for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY would show correlations between the coupled protons on the phenyl ring, confirming their ortho, meta, and para relationships.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining stereochemistry and conformation. nih.gov A key NOESY correlation would be expected between the protons of the C2-phenyl group and the H3 proton of the indole ring, confirming their proximity.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon signal to its attached proton(s). For example, the signals for the methyl protons would correlate with the signals for the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the molecular skeleton. For instance, the N-H proton would show an HMBC correlation to carbons C2, C3, and C7a, while the methyl protons at C4 would correlate to C3a, C4, and C5, confirming their positions on the indole ring.
Solid-State NMR Applications for Polymorphs and Amorphous Forms
While solution-state NMR is powerful, many compounds exist as polymorphs or amorphous solids with distinct physical properties. Solid-state NMR (ssNMR) provides structural information on these forms without the need for dissolution. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. np-mrd.org For indole derivatives, ssNMR can be used to study the packing arrangements in crystals and to characterize different solid forms, which is critical in fields like pharmaceuticals and materials science. nih.govwestmont.edu Although specific ssNMR studies on this compound are not documented in the provided search results, the methodology is well-established for this class of compounds. np-mrd.orgwestmont.edu
Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula of a compound. acs.org For this compound (C₁₆H₁₅N), the calculated exact mass is 221.1204. An HRMS experiment would be expected to yield a measured mass that matches this value very closely, thus confirming the molecular formula. libretexts.org This technique is a standard procedure for the characterization of newly synthesized compounds. rsc.org
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion (parent ion) is selected. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For this compound, the molecular ion peak would be observed at an m/z of 221. Based on the known fragmentation of similar indole compounds, characteristic losses would be expected. nist.gov For example, the fragmentation of 2-phenylindole (B188600) often shows a strong molecular ion peak due to the stability of the aromatic system. Fragmentation might involve the loss of a methyl radical (CH₃•) from the molecular ion, leading to a fragment at m/z 206. Further fragmentation of the indole or phenyl ring could also occur, providing additional structural clues.
Computational Chemistry and Theoretical Modeling of 4,6 Dimethyl 2 Phenyl 1h Indole
Electronic Structure Calculations and Quantum Mechanical Characterization
The electronic structure of a molecule is fundamental to its chemical behavior. Quantum mechanical calculations allow for a detailed characterization of the geometric and energetic properties of 4,6-Dimethyl-2-phenyl-1H-indole.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. rsc.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its optimized molecular geometry. researchgate.netnih.gov These calculations predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available.
The optimized geometry reveals a largely planar indole (B1671886) core with the phenyl ring at the 2-position adopting a twisted conformation to minimize steric hindrance with the indole nucleus. The methyl groups at the 4- and 6-positions introduce minor distortions in the benzene (B151609) ring of the indole moiety.
DFT calculations also provide crucial energetic information, such as the total electronic energy, enthalpy, and Gibbs free energy of the molecule. These values are essential for predicting the thermodynamic stability of the compound and for studying the energetics of chemical reactions.
Table 1: Representative DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C3 (Å) | 1.39 |
| N1-C2 (Å) | 1.38 | |
| C2-C1' (Å) | 1.48 | |
| Bond Angle | C3-C2-N1 (°) | 109.5 |
| N1-C2-C1' (°) | 125.0 | |
| C3-C2-C1' (°) | 125.5 | |
| Dihedral Angle | C3-C2-C1'-C2' (°) | -25.0 |
Note: These are representative values based on typical calculations for similar 2-phenylindole (B188600) structures and are intended for illustrative purposes.
For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding, these methods provide a higher level of theoretical accuracy for properties like electron correlation energies. For a molecule like this compound, ab initio calculations can serve as a benchmark for DFT results and are particularly useful for studying excited states and reaction mechanisms where electron correlation effects are significant. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, including its conformational flexibility and interactions with its environment. nih.govnih.gov
For this compound, MD simulations can be used to explore its conformational landscape. The primary degree of freedom is the rotation of the phenyl group at the 2-position. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.
Furthermore, by simulating the molecule in a solvent, such as water or an organic solvent, MD can provide insights into intermolecular interactions, such as hydrogen bonding between the indole N-H group and solvent molecules, and van der Waals interactions between the aromatic rings and the solvent. These simulations are crucial for understanding the molecule's solubility and how its properties might change in different environments.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) through Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. github.ioresearchgate.netbohrium.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted spectra are instrumental in assigning experimental signals and can help to confirm the structure of the synthesized compound. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the energies of the electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) can be predicted. For this compound, the π-π* transitions within the extended conjugated system of the indole and phenyl rings are expected to dominate the UV-Vis spectrum.
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks in the experimental IR spectrum can be assigned to the stretching and bending of particular bonds, such as the N-H stretch, C-H stretches of the methyl and aromatic groups, and C=C stretching vibrations of the aromatic rings.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C2 Chemical Shift (ppm) | ~140 |
| ¹H NMR | N-H Chemical Shift (ppm) | ~8.0-8.5 |
| UV-Vis | λmax (nm) | ~290-310 |
| IR | N-H Stretch (cm⁻¹) | ~3400-3500 |
Note: These are illustrative values based on computational studies of similar indole derivatives.
Theoretical Investigations of Reaction Mechanisms and Energy Landscapes for this compound Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to study various transformations, such as electrophilic substitution, which is a characteristic reaction of indoles. bhu.ac.in
By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with each step. For example, in an electrophilic attack on the indole ring, calculations can determine whether the electrophile will preferentially add to the C3 position, which is typical for indoles, and can quantify the energy barriers for different reaction pathways. This information is critical for understanding the reactivity of the molecule and for designing new synthetic routes. researchgate.netbyjus.comacs.org
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity based on the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. imperial.ac.ukresearchgate.net
For this compound, the HOMO is typically localized on the electron-rich indole ring, while the LUMO is distributed over the entire conjugated system. The energy and spatial distribution of these orbitals can be calculated using DFT. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
Reactivity indices, such as the Fukui functions, can be derived from the electron density to predict the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, these indices would likely confirm the C3 position as the most susceptible to electrophilic attack.
Table 3: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.3 |
Note: These values are representative and depend on the level of theory and basis set used.
In Silico Design of Novel this compound Analogues
The in silico design of new analogues of this compound is a strategic process that leverages computational tools to predict the therapeutic potential and pharmacokinetic properties of hypothetical compounds before their actual synthesis. This approach is instrumental in identifying promising candidates and refining their molecular structures to enhance desired activities and properties. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are central to this design paradigm.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the 2-phenyl-1H-indole scaffold, QSAR models have been developed to predict their antiproliferative activity against various cancer cell lines. biointerfaceresearch.com These models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a predictive equation.
A typical QSAR study on 2-phenyl-1H-indole analogues might involve the following steps:
Data Set Compilation : A series of 2-phenyl-1H-indole derivatives with experimentally determined biological activities (e.g., IC50 values) is collected. biointerfaceresearch.com
Descriptor Calculation : For each molecule, a wide range of descriptors is calculated, including constitutional, topological, geometrical, and electronic parameters.
Model Development : Statistical methods, such as partial least squares (PLS) regression, are employed to create a model that links the descriptors to the observed activity. biointerfaceresearch.com
Model Validation : The predictive power of the QSAR model is rigorously assessed through internal and external validation techniques. biointerfaceresearch.com
By applying a validated QSAR model, researchers can predict the activity of novel, unsynthesized this compound analogues. For instance, modifications to the phenyl ring or the indole nucleus can be systematically evaluated in silico to identify substitutions that are likely to enhance a specific biological effect.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. ijpsjournal.com In the context of drug design, docking is used to simulate the interaction of a potential drug molecule (the ligand) with its biological target, which is typically a protein or nucleic acid. ijpsjournal.comjocpr.com
For the design of novel this compound analogues, molecular docking can be used to:
Identify potential biological targets.
Elucidate the binding mode of the analogues within the active site of a target.
Predict the binding affinity, which is often correlated with biological activity.
For example, studies on 2-phenylindole derivatives have utilized molecular docking to investigate their binding to targets like the estrogen receptor and progesterone (B1679170) receptor, which are implicated in breast cancer. biointerfaceresearch.com The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. biointerfaceresearch.com This information is invaluable for designing new analogues with improved binding characteristics.
ADME Prediction
In addition to predicting biological activity, it is crucial to assess the pharmacokinetic properties of potential drug candidates. ADME properties determine the bioavailability and half-life of a drug in the body. In silico tools can predict various ADME parameters, such as:
Aqueous solubility
Blood-brain barrier permeability
Cytochrome P450 metabolism
Plasma protein binding
By evaluating these properties early in the design phase, researchers can prioritize analogues that are more likely to have favorable pharmacokinetic profiles, thereby reducing the risk of late-stage failures in drug development. For 2-phenyl-1H-indole analogues, ADME prediction has been used to ensure compliance with established guidelines for drug-likeness, such as Lipinski's rule of five. biointerfaceresearch.com
Illustrative Data for Designed Analogues
The following interactive table presents hypothetical data for a series of designed this compound analogues. This data is representative of the output from an in silico design workflow and is intended for illustrative purposes. The predicted pIC50 values are derived from a hypothetical QSAR model, and the docking scores represent the predicted binding affinity to a relevant biological target.
| Analogue | Substitution on Phenyl Ring | Substitution on Indole N | Predicted pIC50 | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) |
|---|---|---|---|---|---|
| 1 | None | -H | 6.5 | -8.2 | 85 |
| 2 | 4-Fluoro | -H | 7.1 | -8.9 | 88 |
| 3 | 4-Methoxy | -H | 6.8 | -8.5 | 82 |
| 4 | 3,4-Dichloro | -H | 7.5 | -9.5 | 75 |
| 5 | None | -Methyl | 6.3 | -8.0 | 86 |
| 6 | 4-Fluoro | -Methyl | 6.9 | -8.7 | 89 |
Derivatization Strategies and Structure Reactivity Relationships of 4,6 Dimethyl 2 Phenyl 1h Indole in Non Biological Contexts
Systematic Functionalization of the Indole (B1671886) Nucleus (C2, C3, C7 positions)
The indole core of 4,6-dimethyl-2-phenyl-1H-indole presents several positions amenable to functionalization, with the C2, C3, and C7 positions being of particular interest for introducing chemical diversity.
The C3 position is the most nucleophilic and readily undergoes electrophilic substitution. Reactions such as the Vilsmeier-Haack reaction introduce a formyl group, which can be a versatile handle for further transformations. For instance, condensation of the C3-formyl derivative with various active methylene (B1212753) compounds can lead to a diverse library of derivatives. Metal-free hydrogen autotransfer-type reactions have also been employed for the C3-alkylation of indoles using α-heteroaryl-substituted methyl alcohols. researchgate.netorganic-chemistry.orgresearchgate.net
Functionalization at the C2 position is less common due to the existing phenyl substituent. However, strategies involving directed metalation or C-H activation can be employed. For instance, a directing group on the indole nitrogen can steer metallating agents or transition metal catalysts to the C2 position, allowing for the introduction of various substituents. nih.gov A manganese(I)-catalyzed C-H dienylation of indoles with allenyl benzoate (B1203000) has been developed to access C2-dienylated indoles. acs.org
The C7 position , part of the benzene (B151609) ring of the indole nucleus, is the least reactive. Direct functionalization at this position is challenging and often requires harsh conditions or the use of directing groups on the indole nitrogen to achieve regioselectivity. Rhodium-catalyzed oxidative annulation of 2-arylindoles with alkenes or alkynes has been shown to be effective. acs.org
A summary of potential functionalization reactions is presented below:
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| C3 | Vilsmeier-Haack | POCl₃, DMF | Aldehyde (-CHO) |
| C3 | Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Ketone (-COR) |
| C3 | Mannich Reaction | Formaldehyde (B43269), secondary amine | Aminomethyl (-CH₂NR₂) |
| C2 | Directed Ortho-Metalation | n-BuLi, directing group | Various electrophiles |
| C7 | C-H Arylation | Pd catalyst, aryl halide, directing group | Aryl group |
Modification of the Phenyl Substituent and its Impact on Electronic and Steric Properties
For example, introducing an electron-withdrawing group like a nitro or cyano group at the para-position of the phenyl ring will decrease the electron density of the indole nucleus, potentially affecting its reactivity in subsequent reactions. Conversely, an electron-donating group like a methoxy (B1213986) group will increase the electron density. These electronic effects can be quantified by the Hammett parameter (σ) of the substituent.
Steric hindrance can also be modulated by introducing bulky substituents on the phenyl ring. This can influence the conformation of the molecule and the accessibility of reactive sites, which is particularly relevant in catalytic applications where the indole derivative might act as a ligand.
| Substituent (on Phenyl Ring) | Electronic Effect | Steric Effect | Potential Impact on Reactivity |
| -NO₂ (para) | Electron-withdrawing | Moderate | Decreased nucleophilicity of indole |
| -OCH₃ (para) | Electron-donating | Moderate | Increased nucleophilicity of indole |
| -C(CH₃)₃ (para) | Electron-donating (inductive) | High | Steric shielding of the indole core |
| -Cl (para) | Electron-withdrawing (inductive), Electron-donating (resonance) | Low | Moderate electronic perturbation |
Exploration of Heteroatom Incorporation into the Indole or Phenyl Ring
The introduction of heteroatoms into the carbocyclic or phenyl rings can dramatically alter the properties of the this compound scaffold.
Incorporation into the Indole Ring: Replacing one of the carbon atoms in the benzene portion of the indole with a nitrogen atom would lead to an azaindole derivative. This modification would significantly impact the electronic distribution and hydrogen bonding capabilities of the molecule. The synthesis of such analogs would typically involve starting from a substituted aminopyridine.
Incorporation into the Phenyl Ring: Replacing the phenyl group with a heteroaromatic ring, such as pyridine, pyrimidine, or pyrazole (B372694), can be achieved through cross-coupling reactions. For instance, a Suzuki coupling of a boronic acid derivative of 4,6-dimethyl-1H-indole with a halogenated heterocycle can yield the desired heteroaryl-substituted indole. The resulting compounds would have altered electronic properties and potential for coordination with metal centers. The chemoselective synthesis of polysubstituted pyridines from heteroaryl fluorosulfates has been demonstrated as a versatile method. nih.gov
Synthesis of Libraries of this compound Derivatives for Chemical Diversity
The creation of a diverse library of derivatives is crucial for exploring the chemical space around the this compound core. This can be achieved through combinatorial chemistry approaches, where a common intermediate is reacted with a variety of building blocks.
A one-pot, two-step, Sonogashira-type alkynylation and base-assisted cycloaddition from an array of commercially available 2-iodoanilines and terminal alkynes has been used to synthesize a focused 2-phenylindole (B188600) library. nih.gov Multicomponent reactions also offer an efficient route to generate diversity. For example, a one-pot three-component synthesis of gramine (B1672134) derivatives has been achieved through the uncatalyzed condensation of indole, an aldehyde, and a heteroaryl amine. nih.gov
An example of a synthetic strategy to generate a library could involve:
Synthesis of a common intermediate: For example, this compound-3-carbaldehyde.
Parallel reactions: Reacting the aldehyde with a library of different primary amines to form a Schiff base library, which can then be reduced to a library of C3-aminomethyl derivatives.
Correlation of Structural Modifications with Chemical Reactivity and Catalytic Performance
Systematic structural modifications allow for the establishment of structure-reactivity relationships. For instance, by synthesizing a series of this compound derivatives with varying electronic and steric properties on the phenyl ring and then evaluating their performance as ligands in a specific catalytic reaction, one can deduce the optimal features for catalytic activity.
For example, in a palladium-catalyzed cross-coupling reaction where the indole derivative acts as a ligand, electron-donating groups on the phenyl ring might enhance the catalytic activity by increasing the electron density on the metal center. Conversely, bulky substituents could create a specific steric environment that favors a particular reaction pathway or enhances enantioselectivity in asymmetric catalysis. While much of the existing research on the structure-activity relationship of 2-phenylindoles is in a biological context, the principles can be applied to chemical reactivity and catalysis. nih.gov
Retrosynthetic Analysis for Advanced Derivatives
The synthesis of more complex derivatives of this compound requires careful retrosynthetic planning. Key disconnections often involve the bonds formed during the indole synthesis itself or the bonds connecting various substituents to the core.
A common retrosynthetic approach for substituted indoles is the Fischer indole synthesis . quimicaorganica.org For a complex target containing the this compound core, a key disconnection would break the N1-C2 and C3-C3a bonds, leading back to 3,5-dimethylphenylhydrazine and an appropriately substituted acetophenone (B1666503) derivative.
Another powerful strategy is the Leimgruber-Batcho indole synthesis , which is particularly useful for preparing indoles with specific substitution patterns on the benzene ring. This would involve retrosynthetically disconnecting the pyrrole (B145914) ring to an o-nitrotoluene derivative.
For advanced derivatives with functional groups at specific positions, retrosynthetic analysis might involve C-H activation strategies. For example, a C7-arylated derivative could be retrosynthetically disconnected to the parent this compound and an aryl halide, implying a forward synthesis involving a directed C-H arylation.
Applications and Role of 4,6 Dimethyl 2 Phenyl 1h Indole in Diverse Chemical Disciplines
4,6-Dimethyl-2-phenyl-1H-indole as a Building Block in Organic Synthesis of Complex Molecules
The use of indole (B1671886) derivatives as fundamental building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals, is a common strategy in organic chemistry. indole-building-block.comacs.orgmdpi.com However, specific examples of this compound being utilized as a starting material or key intermediate in the total synthesis of complex natural products or other elaborate molecular architectures are not readily found in the scientific literature.
Utilization of this compound as a Ligand or Precursor in Catalysis
Indole and its derivatives can serve as ligands for transition metals, forming catalysts for a variety of organic transformations. The electronic properties of the indole ring can be tuned by substituents, which in turn influences the properties of the resulting catalyst. There is research on the use of pyrazole (B372694) derivatives with copper (II) salts as in situ catalysts for oxidation reactions. mdpi.com However, there are no specific reports found detailing the synthesis and application of metal complexes of this compound in catalysis. Similarly, its use as a precursor to a catalytically active species is not documented. Research has been conducted on the hydrogenation of 4,6-dimethyldibenzothiophene (B75733) using Ni2P/SiO2 catalysts, but this involves a different heterocyclic system. researchgate.net
Integration of this compound into Materials Science Research
Indole-based compounds are of interest in materials science, particularly in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs) and sensors. laborundmore.comnih.gov The photophysical properties of indole derivatives can be tailored by altering their substitution pattern. mdpi.com For instance, indole hydrazones have been designed as colorimetric sensors for fluoride (B91410) ions. acs.org While the general potential for indole derivatives in these areas is high, there is no specific research available on the integration of this compound into organic electronic devices, nor on its properties as a sensor or optoelectronic material.
Role in the Development of Novel Synthetic Methodologies
New synthetic methods are often developed and tested on a range of substrates to demonstrate their scope and limitations. The development of novel methods for indole synthesis is an active area of research, often focusing on regioselective synthesis through C-H activation or cascade reactions. thieme-connect.comacs.org While these studies often include a variety of substituted anilines and other precursors, the specific synthesis of this compound is not highlighted as an exemplary outcome of a novel methodology in the surveyed literature.
Use in Fundamental Studies of Aromaticity and Heterocyclic Chemistry
The indole nucleus, with its fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a subject of fundamental studies in heterocyclic chemistry and aromaticity. The electronic nature and reactivity of the indole ring are influenced by its substituents. However, specific theoretical or experimental studies focusing on the impact of the 4,6-dimethyl and 2-phenyl substitution on the aromaticity and fundamental chemical properties of the indole core of this compound are not available in the reviewed literature.
Emerging Research Frontiers and Challenges in 4,6 Dimethyl 2 Phenyl 1h Indole Chemistry
Development of Highly Efficient and Selective Catalytic Systems for Synthesis and Functionalization
The synthesis of polysubstituted indoles, including 4,6-dimethyl-2-phenyl-1H-indole, has been significantly advanced by the development of sophisticated catalytic systems. Palladium-catalyzed reactions, in particular, have become a powerful tool for constructing the indole (B1671886) nucleus and introducing functional groups with high efficiency and selectivity. nih.govresearchgate.netmdpi.com
Recent progress has focused on domino and cascade reactions that allow for the construction of complex fused tricyclic indole skeletons in a single step. nih.gov For instance, palladium(0)-catalyzed tandem reactions have been developed to assemble tetracyclic indole products with good yields. nih.gov These methods often rely on the careful selection of phosphine (B1218219) ligands to control the reactivity and selectivity of the palladium catalyst. nih.gov
The direct C-H functionalization of indoles represents a highly atom-economical approach to introduce new substituents. rsc.org While much effort has been directed towards the more reactive C2 and C3 positions, recent strategies have enabled the selective functionalization of the benzene (B151609) core of the indole ring system (C4-C7). rsc.orgnih.govresearchgate.net This has been achieved through the use of directing groups that position the metal catalyst at a specific C-H bond. For example, a phosphinoyl-directing group in the presence of a palladium catalyst and a pyridine-type ligand can direct arylation to the C7-position with high selectivity. researchgate.net Similarly, different directing groups can steer functionalization to the C4, C5, and C6 positions. nih.gov
Table 1: Examples of Catalytic Systems for Indole Synthesis and Functionalization
| Catalyst System | Reaction Type | Key Features |
| Pd(0) / Phosphine Ligand | Domino/Cascade Annulation | Efficient synthesis of fused tricyclic indoles. nih.gov |
| Pd(OAc)₂ / Pyridine Ligand | C7-H Arylation | High regioselectivity for the C7 position. researchgate.net |
| Rh(III) / Amide Directing Group | C-H Aryl Thiolation | Ligand-promoted functionalization. acs.org |
| Cu(I) / Phenanthroline | Cyclization of N-aryl-enaminones | Inexpensive and efficient for highly substituted indoles. nih.gov |
Exploration of Unconventional Activation Modes and Reaction Pathways
Beyond traditional thermal catalysis, researchers are exploring unconventional methods to activate the indole core and forge new bonds. Photoredox catalysis and electro-organic synthesis have emerged as powerful strategies that offer mild reaction conditions and unique reactivity patterns. nih.govacs.orgacs.orgrsc.orgresearchgate.netresearchgate.netrsc.orgorganic-chemistry.org
Photoredox Catalysis: Visible-light-induced photoredox catalysis provides a sustainable approach to generate reactive radical intermediates from simple indoles. rsc.orgresearchgate.net For instance, the acylation of indoles with α-oxo acids can be achieved at room temperature, tolerating a wide range of functional groups. rsc.org Gold-based photoredox catalysts have been used to initiate free-radical cyclizations onto indoles, enabling the formation of carbon-centered radicals from unactivated bromoalkanes and bromoarenes under mild conditions. nih.govacs.orgacs.org This method provides an alternative to traditional radical initiators that can be harsh or toxic. acs.org
Electro-organic Synthesis: Electrochemistry offers a green and sustainable tool for indole synthesis and functionalization, using electrons as traceless reagents to drive redox reactions. researchgate.netrsc.orgorganic-chemistry.orgrsc.org Electrochemical methods have been developed for the intramolecular annulation of various aniline (B41778) derivatives to construct the indole ring. rsc.org These reactions often proceed under mild conditions and without the need for costly transition metals or external oxidants. rsc.orgrsc.org For example, the dehydrogenative cyclization of 2-vinylanilides to form 3-substituted and 2,3-disubstituted indoles can be achieved using an organic redox catalyst in an electrochemical setup. organic-chemistry.org
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The demand for large libraries of diverse indole derivatives for drug discovery and materials science has spurred the integration of high-throughput experimentation (HTE) and automated synthesis platforms. ucla.edufu-berlin.deresearchgate.netresearchgate.netsigmaaldrich.com These technologies accelerate the discovery of new reactions and the optimization of reaction conditions, as well as the rapid synthesis of compound libraries.
Automated platforms can perform multistep syntheses, including the formation of N-heterocycles, with minimal human intervention. fu-berlin.desigmaaldrich.com These systems can be modular and reconfigurable, allowing for the flexible synthesis of a wide range of target compounds. fu-berlin.de The use of pre-filled reagent cartridges and automated purification steps further streamlines the synthetic process. sigmaaldrich.com
High-throughput screening methods, such as high-performance affinity chromatography (HPAC), are used to rapidly evaluate the biological activity of synthesized indole derivatives. nih.gov For instance, indole-based probes are used in HTE to screen for drug binding to proteins like human serum albumin. nih.gov
Addressing Scalability and Sustainability Challenges in Production
While many novel synthetic methods are developed on a small scale in academic labs, the scalability and sustainability of these processes are critical for their industrial application. benthamdirect.comresearchgate.nettandfonline.com Green chemistry principles are increasingly being applied to the synthesis of indoles to reduce the environmental impact of their production. benthamdirect.comresearchgate.nettandfonline.combeilstein-journals.orgtandfonline.com
Key areas of focus include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. benthamdirect.comresearchgate.net
Catalyst Efficiency: Developing highly active and recyclable catalysts to minimize waste. beilstein-journals.org
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the starting materials into the final product.
Energy Efficiency: Utilizing energy-efficient technologies like microwave irradiation. tandfonline.comtandfonline.com
Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields in the synthesis of indole derivatives, often under solvent-free conditions. tandfonline.comtandfonline.com
Synergistic Approaches Combining Experimental and Computational Methodologies
The combination of experimental work with computational modeling provides a powerful approach to understanding and predicting the reactivity of indole compounds. nih.govrsc.orgrsc.orgcopernicus.orgcopernicus.orgchemrxiv.orgacs.orgresearchgate.net Density functional theory (DFT) calculations are widely used to investigate reaction mechanisms, predict redox potentials, and understand the electronic structure of substituted indoles. nih.govrsc.orgrsc.orgchemrxiv.orgacs.orgresearchgate.net
Computational studies have been employed to:
Elucidate the mechanism of transition metal-catalyzed reactions, such as the copper-catalyzed synthesis of indoles from N-aryl enaminones. nih.govresearchgate.net
Investigate the atmospheric oxidation mechanisms of indole initiated by radicals like OH and Cl. copernicus.orgcopernicus.orgresearchgate.net
Predict the standard redox potentials for the oxidation of substituted indoles, which is crucial for designing electrochemical syntheses. rsc.orgrsc.org
Understand the photophysical and photochemical properties of indole derivatives. chemrxiv.org
These computational insights can guide the design of new experiments and the development of more efficient synthetic strategies. For example, DFT calculations can help in selecting the optimal catalyst or predicting the regioselectivity of a reaction. acs.org
Table 2: Applications of Computational Chemistry in Indole Research
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways and transition states in catalytic cycles. nih.govacs.orgresearchgate.net |
| DFT and Semi-empirical Methods | Redox Potential Prediction | Correlation of theoretical values with experimental data for designing electrochemical reactions. rsc.orgrsc.org |
| Quantum Chemical Calculations | Atmospheric Chemistry | Understanding the fate of indole in the atmosphere and its potential to form secondary organic aerosols. copernicus.orgcopernicus.orgresearchgate.net |
| DFT | Photophysical Properties | Investigation of the effects of substituents on the electronic structure and absorption spectra. chemrxiv.org |
Potential for New Applications in Unexplored Chemical Domains
The versatility of the indole scaffold suggests that derivatives of this compound could find applications in a variety of unexplored chemical domains beyond their traditional use in pharmaceuticals. The unique electronic and photophysical properties of functionalized indoles make them promising candidates for new materials.
Potential areas for future exploration include:
Organic Electronics: The delocalized π-system of the indole ring could be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Sensors: The sensitivity of the indole ring to its electronic environment could be harnessed to develop chemical sensors for detecting specific analytes.
Functional Dyes: The chromophoric nature of the indole nucleus allows for the synthesis of novel dyes with tailored absorption and emission properties for applications in imaging and materials science.
The continued development of novel synthetic methodologies will be crucial for accessing a wider range of functionalized this compound derivatives and unlocking their full potential in these emerging fields. researchgate.netresearchgate.netnih.govresearchgate.netrsc.org
Q & A
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
- Methodological Answer : Catalyst selection is pivotal. Palladium (Pd) or rhodium (Rh) catalysts enable efficient cross-coupling reactions for aryl-substituted indoles . For example, Pd-mediated Suzuki-Miyaura coupling can introduce boronate ester groups at specific positions. Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied using Design of Experiments (DoE) frameworks (similar to Figure 4 in ) to identify optimal conditions .
Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound analogs?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require synthesizing derivatives with varying substituents (e.g., electron-withdrawing/-donating groups) and testing them against target enzymes or pathogens. For instance, 2-phenylindole derivatives have shown antibacterial activity dependent on the imidazole ring’s substitution pattern . Biological assays (MIC, IC) combined with computational docking (e.g., AutoDock Vina) can rationalize activity trends.
Q. How should conflicting crystallographic or spectral data be resolved for this compound?
- Methodological Answer : Contradictions in X-ray data (e.g., disordered atoms) require iterative refinement using WinGX or SHELXL . For spectral conflicts (e.g., NMR peak splitting), cross-validate with 2D techniques (COSY, HSQC) and compare with literature data for analogous indoles . If discrepancies persist, alternative synthesis routes or single-crystal growth in different solvents may resolve ambiguities.
Q. What strategies are effective for functionalizing this compound at the N1 or C3 positions?
- Methodological Answer : Electrophilic substitution at C3 can be achieved using nitration (HNO/HSO) or halogenation (NBS/light) . For N1 functionalization, deprotonation with strong bases (e.g., NaH) followed by alkylation or acylation is effective. Protecting groups (e.g., Boc for amines) may be necessary to direct reactivity .
Q. How can computational methods aid in understanding the mechanistic pathways of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and reaction energetics. For example, studying the cyclization mechanism of indole precursors using Gaussian or ORCA software identifies rate-limiting steps and guides catalyst design .
Data Analysis & Experimental Design
Q. How to design experiments to address contradictions in reported biological activities of indole derivatives?
Q. What advanced techniques validate non-covalent interactions (e.g., π-stacking) in this compound complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
